5-(3-Chlorophenyl)-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)furan-2-carboxamide
Overview
Description
5-(3-Chlorophenyl)-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)furan-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, an oxazolo[4,5-B]pyridine moiety, and a furan-2-carboxamide structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)furan-2-carboxamide typically involves multi-step organic synthesis techniques. One common approach is the palladium-catalyzed direct C–H bond functionalization methodology, which allows for the construction of the tricyclic scaffold and subsequent functionalization at specific positions . This method preserves the chlorine atom on the pyridine moiety, offering a late-stage substitution site for further modifications .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis techniques, with optimizations for yield, purity, and cost-effectiveness. These methods would typically include large-scale palladium-catalyzed reactions and purification processes such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol derivative. Substitution reactions could introduce various functional groups, such as alkyl, aryl, or halogen groups.
Scientific Research Applications
5-(3-Chlorophenyl)-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)furan-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activities.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs, particularly in the areas of oncology and neurology.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolo[4,5-B]pyridine moiety is known to interact with various biological pathways, potentially inhibiting or modulating the activity of key proteins involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazolo[4,5-d]pyrimidine: This compound shares the oxazolo moiety but differs in the pyrimidine ring structure.
1,3-Oxazolo[5,4-d]pyrimidine: Another similar compound with a different arrangement of the oxazolo and pyrimidine rings.
Oxazolo[4,5-b]pyridin-2(3H)-one: This compound is structurally similar but lacks the furan-2-carboxamide group.
Uniqueness
5-(3-Chlorophenyl)-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)furan-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, oxazolo[4,5-B]pyridine moiety, and furan-2-carboxamide structure allows for diverse interactions with biological targets and potential therapeutic applications.
Properties
IUPAC Name |
5-(3-chlorophenyl)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClN3O3/c24-16-6-1-4-14(12-16)18-9-10-20(29-18)22(28)26-17-7-2-5-15(13-17)23-27-21-19(30-23)8-3-11-25-21/h1-13H,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUIFORCEMLLCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl)C4=NC5=C(O4)C=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.